molecular formula C19H19FN2O4S B2406153 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1058385-97-9

4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B2406153
CAS No.: 1058385-97-9
M. Wt: 390.43
InChI Key: AYRSUPZNEBLAKP-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a tetrahydrofuran ring, an indoline moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the indoline derivative, followed by the introduction of the tetrahydrofuran-2-carbonyl group. The final step involves the sulfonation of the aromatic ring with a fluorine substituent.

    Indoline Derivative Preparation: The indoline core can be synthesized through a Fischer indole synthesis or via palladium-catalyzed cyclization reactions.

    Introduction of Tetrahydrofuran-2-carbonyl Group: This step often involves the use of tetrahydrofuran-2-carboxylic acid or its derivatives, which are coupled to the indoline core using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole).

    Sulfonation and Fluorination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide: can be compared with other fluorinated indoline derivatives and benzenesulfonamides.

    Similar Compounds: this compound, this compound, and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-fluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c20-14-4-7-16(8-5-14)27(24,25)21-15-6-3-13-9-10-22(17(13)12-15)19(23)18-2-1-11-26-18/h3-8,12,18,21H,1-2,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRSUPZNEBLAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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